![molecular formula C10H9N3O3 B12461218 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide](/img/structure/B12461218.png)
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide involves several steps. One common method includes the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with phenylhydrazine . This reaction yields products of regioselective addition in the α-(C2)-position of the exo ethylene bond . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Analyse Chemischer Reaktionen
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with phenylhydrazine to form (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters . Common reagents used in these reactions include hydrazine, phenylhydrazine, and other organic compounds. The major products formed from these reactions are typically derivatives of the original compound, which can be further studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a precursor for the synthesis of other indole derivatives . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic properties against various cancer cell lines . Additionally, it has been investigated for its antiviral, anti-inflammatory, and antimicrobial activities . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells through the mitochondrial membrane potential analysis, DNA fragmentation, and Annexin V-FITC flow cytometric analysis . These studies suggest that the compound can trigger cell death at submicromolar concentrations, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-oxido(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-lambda~5~-azanyl]acetamide can be compared with other indole derivatives, such as 2-oxo-1,2-dihydro-3H-indol-3-ylidene benzohydrazides . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while both compounds exhibit anticancer properties, their efficacy and mechanisms of action may vary. Other similar compounds include 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, which have been shown to inhibit cyclin-dependent kinase 2 (CDK2) . The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-[hydroxy-(2-oxoindol-3-yl)amino]acetamide |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13(16)9-6-3-1-2-4-7(6)12-10(9)15/h1-4,16H,5H2,(H2,11,14) |
InChI-Schlüssel |
ICWNSPXAOXMMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)N=C2C=C1)N(CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



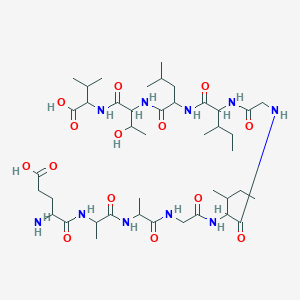
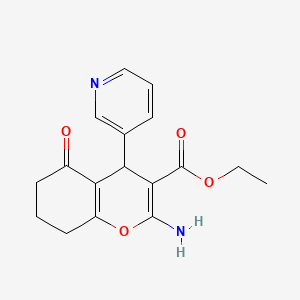
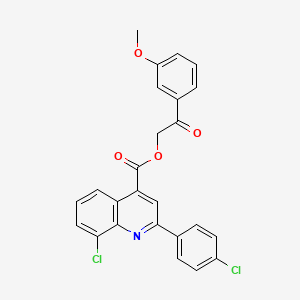
![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide](/img/structure/B12461185.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)
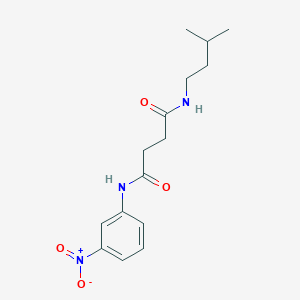
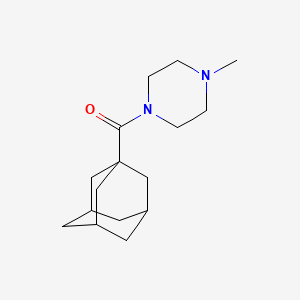
![(2E)-3-[N'-(4-Nitrophenyl)hydrazinecarbonyl]prop-2-enoic acid](/img/structure/B12461213.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)
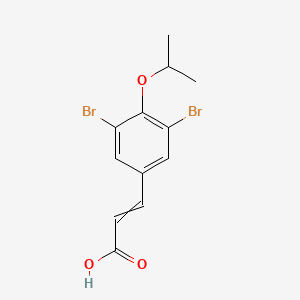
![2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12461231.png)
